trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluoro group and the propanoyl side chain.
The cyclohexane ring can be introduced through a series of reactions, including hydrogenation and cyclization. The final step involves the coupling of the indole derivative with the cyclohexane carboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinoline derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The fluoro group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Fluoro-1H-indol-1-yl)-N-{trans-4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyclohexyl}propanamide
- Indole derivatives : These compounds share the indole moiety and may have similar biological activities.
Uniqueness
The uniqueness of trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the fluoro group, in particular, may enhance the compound’s stability and binding affinity for certain biological targets.
Properties
Molecular Formula |
C19H23FN2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H23FN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h5-7,9,11,13,15H,1-4,8,10,12H2,(H,21,23)(H,24,25) |
InChI Key |
RKAOJFBSWBMDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCN2C=CC3=C2C=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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